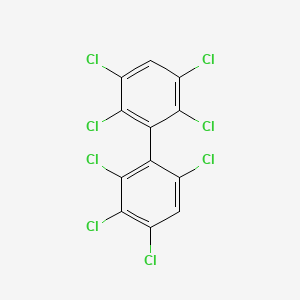

2,2',3,3',4,5',6,6'-Octachlorobiphenyl

Description

Rationale for Congener-Specific Research on 2,2',3,3',4,5',6,6'-Octachlorobiphenyl (PCB 198)

The focus on individual PCB congeners, such as this compound (also known as PCB 198), stems from the understanding that the toxicity and environmental behavior of PCBs are not uniform across the entire class of compounds. nih.govnih.gov The number and position of chlorine atoms on the biphenyl (B1667301) structure determine a congener's physical, chemical, and toxicological properties. cdc.govnih.gov Therefore, analyzing total PCB concentrations using historical methods based on commercial mixtures like Aroclors can be inadequate for assessing toxicological significance, as environmental processes alter congener distribution. cdc.govclu-in.org

PCB 198 is a highly chlorinated biphenyl, belonging to the octachlorobiphenyl homolog group. nih.govservice.gov.uk Highly chlorinated congeners are particularly significant because they tend to be more persistent and bioaccumulative. nih.govcdc.gov Research has shown that these types of congeners can biomagnify in food webs, posing risks to organisms at higher trophic levels. nih.govclu-in.org

Congener-specific analysis is crucial for several reasons:

Toxicity Assessment : Different congeners have different toxic potentials. nih.gov Some, particularly those with a planar structure (coplanar PCBs), exhibit dioxin-like toxicity, while others have different mechanisms of action. nih.gov Analyzing specific congeners allows for a more accurate risk assessment.

Understanding Environmental Fate : Studying individual congeners helps scientists model how PCBs are transported and transformed in the environment. nih.govresearchgate.net Less-chlorinated congeners are generally more volatile and susceptible to biodegradation, while highly chlorinated ones like PCB 198 are more likely to adsorb to sediment and persist. nih.govcdc.gov

Source Tracking : Commercial PCB mixtures had distinct congener patterns. researchgate.net While these patterns are altered by environmental processes, detailed congener analysis can still provide clues about the original sources of contamination. service.gov.uk

In environmental studies, specific congeners like PCB 198 are sometimes used as internal standards for analytical procedures due to their stability and distinct chromatographic properties. nih.govmdpi.com This application in research highlights the need for pure, well-characterized standards of individual congeners to ensure accurate quantification of PCBs in environmental samples. epa.gov

Historical Context of PCB Production and Release into Global Ecosystems

The commercial production of polychlorinated biphenyls began in the United States in 1929 and expanded dramatically in the following decades. researchgate.net These chemical mixtures were marketed under various trade names, with Aroclor (produced by Monsanto) being the most common in the U.S., while names like Clophen, Phenoclor, and Kanechlor were used elsewhere. cdc.govresearchgate.net It is estimated that about 1.2 to 1.3 million tons of PCBs were produced globally. wikipedia.orgdioxin20xx.org

PCBs were incorporated into a vast array of industrial and commercial applications. epa.gov Their primary use was as coolants and insulating fluids in electrical equipment such as transformers and capacitors. nih.govresearchgate.net They were also used as hydraulic fluids, plasticizers in paints and plastics, components of adhesives and sealants, and in carbonless copy paper. epa.govresearchgate.net Many of these applications were "open uses," which facilitated the direct release of PCBs into the environment. nih.govnih.gov

The release of PCBs into global ecosystems occurred through several pathways:

Industrial Discharges : Direct discharge from manufacturing facilities into waterways.

Spills and Leaks : Accidental spills and leaks from electrical equipment, hydraulic systems, and other machinery containing PCBs. clu-in.org

Improper Disposal : Improper disposal and leakage from landfills and hazardous waste sites. cdc.govclu-in.org

Volatilization : Evaporation from sources like paints, sealants, and contaminated soils and water surfaces, allowing for long-range atmospheric transport. clu-in.orgnih.gov

Incineration : Incomplete combustion of materials containing PCBs could release them into the atmosphere. cdc.gov

Although the manufacture of PCBs was banned in the U.S. in 1979 under the Toxic Substances Control Act and internationally by the 2001 Stockholm Convention on Persistent Organic Pollutants, they remain a global challenge. nih.govwikipedia.orgacs.org Due to their extreme persistence, PCBs released decades ago continue to circulate in the environment, contaminating soil, water, and sediment and accumulating in the food chain. anypcba.comresearchgate.net Consequently, PCBs are now found in virtually every part of the global ecosystem, including in the tissues of wildlife and humans. nih.govnih.gov

Data Tables

Physicochemical Properties of this compound (PCB 201)

| Property | Value | Source |

| Chemical Formula | C₁₂H₂Cl₈ | nih.gov |

| Molecular Weight | 429.8 g/mol | nih.gov |

| CAS Number | 52663-73-7 | nih.gov |

| Appearance | Synthetic organic compound | nih.govnih.gov |

| Synonyms | PCB 200, 52663-73-7, UNII-7Y7AX4L8DT | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,5-tetrachloro-4-(2,3,5,6-tetrachlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl8/c13-3-1-6(16)11(19)12(20)7(3)8-9(17)4(14)2-5(15)10(8)18/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQOBQLZTUSEJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074148 | |

| Record name | 2,2',3,3',4,5',6,6'-Octachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40186-71-8 | |

| Record name | 2,2',3,3',4,5',6,6'-Octachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040186718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,5',6,6'-Octachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,5',6,6'-OCTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N731BPT821 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Distribution, Transport, and Compartmentalization of 2,2 ,3,3 ,4,5 ,6,6 Octachlorobiphenyl

Global Environmental Fate and Transport Mechanisms

The environmental behavior of 2,2',3,3',4,5',6,6'-Octachlorobiphenyl is governed by its distinct physicochemical properties, which are characteristic of highly chlorinated PCBs. These properties, such as low water solubility and low vapor pressure, dictate its movement and distribution across different environmental compartments.

Atmospheric Transport and Deposition Dynamics

Once in the atmosphere, PCBs can travel long distances. usgs.gov The primary source of PCBs to the atmosphere is the redistribution of compounds already present in soil and water. cdc.gov Atmospheric concentrations of PCBs have generally decreased since the late 1970s. cdc.gov However, urban and industrial areas can still show higher concentrations. dss.go.th

Highly chlorinated PCBs, including octachlorobiphenyls like PCB 201, have a stronger tendency to attach to airborne particulate matter, such as dust and soot. greenfacts.org This association with particles influences their atmospheric residence time and how they are removed from the atmosphere. Deposition occurs through two main processes: wet deposition, where PCBs are brought down by rain and snow, and dry deposition, which involves the settling of particulate matter. greenfacts.org Due to their lower volatility, highly chlorinated congeners are less likely to be found in the vapor phase compared to their lower-chlorinated counterparts. nih.gov

Aquatic Transport and Sedimentation Processes

In aquatic environments, the low water solubility of highly chlorinated PCBs like this compound means they readily adsorb to organic matter, clay, and other particles suspended in the water. greenfacts.orgepa.gov This process, known as partitioning, leads to the accumulation of these compounds in the bottom sediments of rivers, lakes, and oceans. epa.govnih.gov

Sediments act as a major reservoir for PCBs in aquatic systems. epa.govnih.gov The compounds can remain buried for extended periods, being slowly released back into the water column. greenfacts.org The characteristics of the sediment, such as its particle size and the amount of total organic carbon, play a crucial role in how strongly PCBs are bound. epa.gov

Studies of various aquatic systems have documented the presence of a wide range of PCB congeners in sediments. For example, research in the Delaware River Estuary found that sediments in urbanized and industrialized areas had the highest PCB concentrations. dss.go.th While specific concentration data for this compound in sediments is often part of larger datasets of numerous congeners, its presence is indicative of contamination from commercial PCB mixtures. The U.S. Environmental Protection Agency (EPA) includes PCB 201 in its Method 1628 for the determination of PCB congeners in water, soil, sediment, and biosolids, indicating its relevance in environmental monitoring. epa.gov

Terrestrial Distribution in Soils and Associated Matrices

The distribution of this compound in terrestrial environments is primarily a result of atmospheric deposition and the disposal of PCB-containing materials and wastes. cdc.gov In soil, as in aquatic sediments, this highly chlorinated congener binds strongly to organic matter, which limits its mobility and leaching into groundwater. cdc.gov

The persistence of PCBs in soil is a significant concern. The rate of biodegradation of PCBs is dependent on the degree of chlorination, with more highly chlorinated congeners like PCB 201 degrading more slowly. cdc.gov Half-lives for some di- and trichlorobiphenyls in sludge-amended soil have been reported to be on the order of months to years, while more chlorinated congeners are expected to persist for much longer. cdc.gov For instance, one study noted that a hexachlorobiphenyl congener did not degrade over 300 days in aerobic sediment samples. cdc.gov

Bioaccumulation and Biomagnification in Aquatic and Terrestrial Food Webs

Due to their lipophilic (fat-loving) nature, PCBs, including this compound, have a strong tendency to accumulate in the fatty tissues of living organisms. greenfacts.org This leads to two important processes: bioaccumulation, the buildup of the chemical in an individual organism over time, and biomagnification, the increasing concentration of the chemical at successively higher levels in the food chain. greenfacts.org

Trophic Transfer Dynamics of this compound

The transfer of this compound through the food web begins with its uptake by organisms at the bottom of the food chain, such as phytoplankton and invertebrates. greenfacts.org These organisms are then consumed by larger animals, and the PCBs are transferred and concentrated at each step. greenfacts.org

The Trophic Magnification Factor (TMF) is a measure of how much a contaminant concentration increases at each trophic level. Studies have shown that for PCBs, the TMF is strongly related to the octanol-water partition coefficient (Kow), a measure of a chemical's lipophilicity. usgs.govacs.org Highly chlorinated PCBs, with their higher Kow values, tend to have higher TMFs. usgs.govacs.org

A study of the Lake Hartwell Superfund site measured 127 PCB congeners and found that TMFs ranged from 1.5 to 6.6. usgs.govacs.org While the specific TMF for PCB 201 was not individually reported in the main text of this study, the general trend indicates that as a highly chlorinated congener, it would be expected to biomagnify. The biomagnification of PCBs has been observed in both aquatic and terrestrial food chains, leading to high concentrations in top predators such as large fish, birds of prey, and marine mammals. greenfacts.orgnih.gov

Below is a table illustrating the general trend of PCB biomagnification in a simplified aquatic food web. Note that these are generalized values and not specific to this compound.

Illustrative Trophic Transfer of PCBs

| Trophic Level | Organism Example | Relative PCB Concentration |

|---|---|---|

| 1 | Phytoplankton | 1x |

| 2 | Zooplankton | 10x |

| 3 | Small Fish | 100x |

| 4 | Large Predatory Fish | 1,000x |

| 5 | Fish-Eating Bird or Mammal | 10,000x |

Factors Influencing Bioavailability and Uptake in Environmental Organisms

The bioavailability of this compound, or the extent to which it can be taken up by living organisms, is influenced by a variety of environmental and biological factors.

In aquatic environments, the strong binding of highly chlorinated PCBs to sediment and organic matter can reduce their immediate availability for uptake by organisms in the water column. epa.govnih.gov However, for bottom-dwelling (benthic) organisms, these contaminated sediments represent a primary source of exposure through ingestion. nih.gov The characteristics of the sediment, such as the amount and type of organic carbon, can affect how tightly the PCB is bound and thus its availability. epa.gov

For organisms, factors such as their feeding habits, habitat, lipid content, and metabolic capabilities influence PCB uptake and accumulation. greenfacts.orgepa.gov For instance, animals with a higher percentage of body fat will tend to accumulate more PCBs. greenfacts.org The metabolic breakdown of PCBs in organisms is congener-specific, and highly chlorinated PCBs like this compound are generally more resistant to metabolism, leading to longer retention times in the body. cdc.gov

Physicochemical properties of the chemical itself, such as its solubility and crystalline structure, also play a role in its bioavailability. nih.gov Additionally, physiological aspects of the organism and even the presence of other substances in the environment can influence the uptake of a particular compound. nih.gov

Temporal and Spatial Trends in Environmental Concentrations of Octachlorobiphenyl Congeners

Research into the temporal and spatial distribution of octachlorobiphenyl congeners, including this compound (PCB-204), has provided valuable insights into the long-term fate of these persistent organic pollutants (POPs). Studies of dated sediment cores, biota, and atmospheric samples from various global regions have reconstructed the historical contamination patterns and highlighted ongoing environmental processes.

Temporal Trends in North American Great Lakes

The Great Lakes region of North America, with its history of industrialization, has been a focal point for PCB monitoring. Analysis of fish tissue and sediment cores has demonstrated a general decline in the concentrations of many PCB congeners since their ban in the 1970s. However, the rate of decline for highly chlorinated congeners like octachlorobiphenyls can be slower compared to their less chlorinated counterparts.

A study of residential soils in East Chicago, an area with known PCB contamination, identified PCB-204 as one of the congeners present. This suggests that historical industrial activities continue to be a source of this compound to the local environment.

Spatial Distribution and Long-Range Transport

The spatial distribution of this compound is influenced by its physicochemical properties, which allow for long-range atmospheric transport. This has led to its detection in remote environments such as the Arctic, far from its original sources.

In more localized contexts, such as contaminated river systems and industrial harbors, the spatial distribution of PCB-204 is often linked to specific point sources. For instance, analysis of sediment from the Indiana Harbor and Ship Canal, which flows into Lake Michigan, has been a focus of research to understand the flux of PCBs from contaminated sediments into the wider lake ecosystem.

Data on Environmental Concentrations

The following tables present a summary of research findings on the concentrations of this compound (PCB-204) in various environmental matrices. It is important to note that concentrations can vary significantly based on the specific location, sample type, and analytical methods used.

Concentrations of this compound (PCB-204) in Sediment

| Location | Matrix | Year(s) of Sampling | Concentration Range (ng/g dry weight) | Reference |

|---|---|---|---|---|

| Indiana Harbor and Ship Canal, USA | Sediment | - | Data not explicitly provided in a tabular format in the searched literature. | - |

| Great Lakes, USA/Canada | Dated Sediment Cores | - | Specific data for PCB-204 not readily available in a tabular format in the searched literature. | - |

Concentrations of this compound (PCB-204) in Biota

| Location | Species | Tissue | Year(s) of Sampling | Concentration Range (ng/g lipid weight) | Reference |

|---|---|---|---|---|---|

| Arctic | Various (e.g., Polar Bears, Seals) | Adipose Tissue | - | Data on specific congeners like PCB-204 are often part of larger datasets and not always individually reported in summary tables. | - |

| Great Lakes, USA/Canada | Lake Trout (Salvelinus namaycush) | Fillet | - | Available in downloadable datasets from the U.S. EPA, requiring further analysis to extract specific PCB-204 trends. | U.S. EPA Great Lakes Fish Monitoring and Surveillance Program |

The available data, while not always presented in a directly comparable format, consistently demonstrate the widespread presence of this compound in the environment. Temporal trends generally indicate a slow decline in concentrations in regions where regulatory actions have been implemented, although ongoing sources and environmental cycling continue to contribute to its persistence. Spatially, this congener is found from heavily industrialized sites to remote polar regions, underscoring the global nature of PCB contamination. Further research and data compilation are necessary to provide a more comprehensive and quantitative understanding of the long-term fate of this specific octachlorobiphenyl congener.

Biotransformation and Degradation Pathways of 2,2 ,3,3 ,4,5 ,6,6 Octachlorobiphenyl

Microbial Degradation Processes in Environmental Matrices

The microbial degradation of polychlorinated biphenyls (PCBs), including the highly chlorinated congener 2,2',3,3',4,5',6,6'-octachlorobiphenyl, is a key process influencing their fate in the environment. nih.govresearchgate.net This degradation occurs through two main routes: anaerobic reductive dechlorination and aerobic oxidative pathways. nih.govtandfonline.com Generally, highly chlorinated PCBs with four or more chlorine atoms are first subjected to anaerobic reductive dechlorination, which reduces their chlorine content. nih.gov The resulting lesser-chlorinated congeners can then be broken down further through aerobic degradation. nih.govnih.govepa.gov

Anaerobic Reductive Dechlorination of Highly Chlorinated Biphenyls

Under anaerobic conditions, such as those found in sediments and flooded soils, microbial reductive dechlorination is the primary biodegradation mechanism for highly chlorinated PCBs. acs.orgacs.orgresearchgate.net This process involves the removal of chlorine atoms, which makes the resulting compounds less toxic and more susceptible to further degradation. epa.govoup.com

Specific microbial consortia and, in some cases, pure cultures have been identified as being responsible for the reductive dechlorination of PCBs. It is believed that distinct microbial populations carry out different dechlorination processes. nih.govnih.gov For instance, anaerobic microbial consortia have been shown to dechlorinate a variety of PCB congeners. researchgate.net

Research has pointed to the involvement of Dehalococcoides-like bacterial populations in the removal of doubly flanked chlorines from certain PCB congeners. nih.gov These bacteria have been found in various sediment types, suggesting their widespread presence and role in PCB dechlorination. nih.gov In some cases, dechlorination has been linked to sulfate-reducing, spore-forming bacteria. nih.gov Enrichment cultures from contaminated sediments have successfully demonstrated the ability to dechlorinate highly chlorinated PCBs. nih.govubc.ca For example, a microbial consortium from Baltimore Harbor sediments was shown to dechlorinate Aroclor 1260, a mixture containing highly chlorinated congeners. researchgate.net Similarly, a methanogenic microbial consortium in a granular form demonstrated extensive dechlorination of specific PCB congeners. researchgate.net

The dechlorination of octachlorobiphenyls by microbial consortia exhibits specific patterns and regioselectivity. Studies on single octa- and nonachlorobiphenyl congeners have shown that the predominant initial step is the dechlorination of doubly flanked meta-chlorines, followed by the removal of singly flanked meta-chlorines. acs.orgacs.org Some ortho- and para-dechlorination has also been observed, often after the meta-chlorines have been removed. acs.orgacs.org

The rate and extent of dechlorination can vary significantly depending on the specific congener and the microbial culture. ubc.ca For instance, in one study, the extent of dechlorination over 16 weeks ranged from 38% for one octachlorobiphenyl congener to just 1.4% for a nonachlorobiphenyl. acs.orgubc.ca The position of the chlorine atoms on the biphenyl (B1667301) rings that are not being dechlorinated can also influence the rate of the reaction. acs.org

The table below summarizes the observed dechlorination patterns for various PCB congeners by different microbial consortia.

| Parent Congener | Microbial Culture/Consortium | Primary Dechlorination Products | Dechlorination Position Preference |

| 2,3,4,5,6-Pentachlorobiphenyl | Anaerobic methanogenic consortium | Biphenyl (via several intermediates) | meta, para, and ortho positions |

| 2,3,5,6-Tetrachlorobiphenyl | Baltimore Harbor sediment cultures | 2,5-Dichlorobiphenyl, 2,6-Dichlorobiphenyl, 3,5-Dichlorobiphenyl | meta and ortho positions |

| Aroclor 1260 | Sediment-free consortium | 2,4-Dichlorobiphenyl, 2,4'-Dichlorobiphenyl, 2,5-Dichlorobiphenyl | Primarily meta positions |

| 2,3,4,5,6-Pentachlorobiphenyl | Venice Lagoon sediment slurries | Tri- and di-chlorinated, ortho-substituted biphenyls | Preferential removal from meta and para positions |

Aerobic Biotransformation Pathways and Rate-Limiting Factors

Aerobic degradation of PCBs typically targets less chlorinated congeners, often those with five or fewer chlorine atoms. oup.com This process is a crucial second step after anaerobic dechlorination has reduced the chlorine content of highly chlorinated congeners like this compound. nih.govresearchgate.net

The primary mechanism of aerobic PCB degradation involves the biphenyl catabolic pathway, which is initiated by dioxygenase enzymes. nih.govscispace.com These enzymes, particularly biphenyl 2,3-dioxygenase, introduce hydroxyl groups onto the biphenyl structure. nih.govosti.gov This hydroxylation step is critical as it opens the door for further enzymatic reactions that lead to ring cleavage and eventual mineralization of the compound. nih.gov

The introduction of hydroxyl groups can alter the physicochemical properties of the parent compound, potentially improving solubility and bioavailability for further degradation. mdpi.com In addition to bacteria, some fungi, particularly ligninolytic fungi, can transform hydroxylated PCBs. researchgate.netnih.gov

The aerobic degradation of highly chlorinated PCBs, especially those with extensive ortho-substitutions, faces significant challenges. The number and position of chlorine atoms on the biphenyl rings are critical factors determining the rate of microbial degradation. scispace.com As the degree of chlorination increases, the rate of degradation generally decreases. scispace.com

The presence of chlorine atoms in the ortho positions can sterically hinder the action of dioxygenase enzymes, making it difficult for them to attack the biphenyl rings. nih.gov This is a major reason why aerobic degradation is often limited to less chlorinated congeners. researchgate.net Furthermore, the low water solubility and high sorption of highly chlorinated PCBs to soil and sediment particles limit their bioavailability to microorganisms, further impeding their degradation. researchgate.netacs.orgwikipedia.org While some bacteria have shown the ability to degrade some highly chlorinated congeners, this is not the norm. The degradation of these complex molecules often requires the synergistic action of both anaerobic and aerobic microbial communities. nih.govtandfonline.com

Enzymatic Biotransformation in Biological Systems

In biological systems, PCBs are subject to enzymatic processes that aim to increase their polarity and facilitate excretion. nih.gov This biotransformation typically occurs in two phases.

The initial and rate-limiting step in the metabolism of PCBs is Phase I oxidation, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govkobe-u.ac.jp For a PCB congener like this compound, which lacks adjacent unsubstituted carbon atoms, metabolism is generally slower compared to less chlorinated congeners. nih.gov The primary oxidative reaction is hydroxylation, which introduces a hydroxyl (-OH) group onto the biphenyl structure, forming hydroxylated PCB metabolites (OH-PCBs). nih.gov

The regioselectivity of hydroxylation is dependent on the specific CYP isozymes involved, which can vary between species. nih.gov Studies on other highly chlorinated PCBs show that metabolism often occurs at an available para-position, but with steric hindrance, hydroxylation can occur at meta-positions. capes.gov.br For PCB 200, potential sites for hydroxylation exist, though the high degree of chlorination presents significant steric hindrance. The resulting OH-PCBs are a major class of metabolites that can persist in tissues. nih.gov

Table 1: Key Cytochrome P450 Enzymes in PCB Metabolism

| Enzyme Family | Role in PCB Metabolism | Reference |

| CYP1A | Metabolizes certain PCB congeners, particularly dioxin-like PCBs. | kobe-u.ac.jp |

| CYP2B | Known to be highly active in the metabolism of various PCB congeners, including chiral PCBs, leading to hydroxylated metabolites. kobe-u.ac.jpkobe-u.ac.jpnih.gov | kobe-u.ac.jpkobe-u.ac.jpnih.gov |

Following Phase I oxidation, the newly formed hydroxylated metabolites (OH-PCBs) can undergo Phase II conjugation reactions. reactome.org These reactions further increase the water solubility of the metabolites, aiding their elimination from the body. wikipedia.org The two primary conjugation pathways for OH-PCBs are glucuronidation and sulfation.

Glucuronidation: This process involves the enzyme UDP-glucuronosyltransferase (UGT), which transfers glucuronic acid from the cofactor UDP-glucuronic acid to the hydroxyl group of the OH-PCB. wikipedia.orgresearchgate.net This creates a PCB glucuronide, a highly water-soluble conjugate that can be excreted in urine or bile. nih.govwikipedia.org Glucuronidation primarily occurs in the liver. wikipedia.org

Sulfation: Catalyzed by sulfotransferase (SULT) enzymes, this reaction conjugates a sulfonate group to the OH-PCB, forming a PCB sulfate (B86663). nih.gov While initially considered a detoxification pathway, evidence suggests that PCB sulfates can be stable in serum, transported to other tissues, and may contribute to toxicity by acting as a reservoir for the regeneration of active OH-PCBs via sulfatase enzymes. nih.govnih.gov

A distinct metabolic pathway for PCBs leads to the formation of methylsulfonyl-PCB (MeSO₂-PCB) metabolites. nih.govnih.gov This complex process is thought to begin with a CYP-mediated epoxidation at two adjacent, unsubstituted carbon atoms. The resulting arene oxide is then conjugated with glutathione, which is subsequently metabolized in the mercapturic acid pathway. The final steps involve cleavage of the cysteine conjugate by a C-S lyase and subsequent methylation and oxidation to yield the methylsulfonyl group. researchgate.net These MeSO₂-PCB metabolites are known to be persistent and can accumulate in specific tissues, such as the lungs and liver. nih.govresearchgate.net

Due to hindered rotation around the phenyl-phenyl bond caused by the chlorine atoms at the ortho-positions (2, 2', 6, and 6'), this compound is a chiral molecule. It exists as a pair of stable, non-superimposable mirror-image enantiomers, known as atropisomers. nih.govnih.gov While commercial PCB mixtures are racemic (containing a 1:1 ratio of atropisomers), biological processes are often stereoselective. nih.gov

Enzymatic biotransformation, particularly by CYP enzymes, can occur at different rates for each atropisomer. kobe-u.ac.jpnih.gov This phenomenon, known as atropselective metabolism, results in a change in the enantiomeric fraction (EF) from the original racemic value. nih.gov Studies on other chiral PCBs, such as PCB 132 and CB183, demonstrate that one atropisomer is often preferentially metabolized to hydroxylated and methylsulfonyl metabolites, while the other is more resistant to degradation and persists longer in the body. nih.govnih.gov This selective processing can lead to an enrichment of one atropisomer in biological tissues, a factor with significant toxicological implications as the two atropisomers can exhibit different biological activities and toxicities. kobe-u.ac.jp

Abiotic Degradation Mechanisms in Environmental Contexts

In the environment, this compound is highly persistent. However, it can undergo slow degradation through abiotic processes.

One of the primary abiotic degradation mechanisms for PCBs in the environment is photolysis, driven by ultraviolet (UV) radiation from sunlight. researchgate.netresearchgate.net The photolytic degradation of PCBs typically involves the homolytic cleavage of a carbon-chlorine (C-Cl) bond. This process generates a biphenyl radical and a chlorine radical. researchgate.net The biphenyl radical is then stabilized by abstracting a hydrogen atom from the surrounding medium (e.g., water or organic matter), resulting in a less chlorinated PCB congener. researchgate.net

For this compound, this process would lead to the stepwise removal of chlorine atoms, forming various hepta- and hexachlorobiphenyls. The rate and extent of photolysis depend on factors such as the intensity of UV radiation, the presence of photosensitizing substances, and the environmental matrix. researchgate.net Generally, the cleavage of ortho-chlorines is less favored than that of meta- or para-chlorines, but all C-Cl bonds are susceptible to photolytic cleavage over time.

Table 2: Summary of Degradation Pathways

| Pathway | Description | Key Products | Location |

| Cytochrome P450 Oxidation | Enzymatic hydroxylation of the PCB molecule. | Hydroxylated PCBs (OH-PCBs) | Biological Systems (Liver) |

| Glucuronidation | Conjugation of OH-PCBs with glucuronic acid. | PCB Glucuronides | Biological Systems (Liver) |

| Sulfation | Conjugation of OH-PCBs with a sulfonate group. | PCB Sulfates | Biological Systems |

| Methylsulfonyl Pathway | Multi-step enzymatic process forming persistent metabolites. | Methylsulfonyl-PCBs (MeSO₂-PCBs) | Biological Systems |

| Photolysis | UV-induced cleavage of C-Cl bonds. | Less chlorinated PCBs | Environment |

Chemical Dechlorination Processes

Chemical dechlorination involves the use of reactive chemical species to cleave the carbon-chlorine (C-Cl) bonds in the PCB molecule. This process typically occurs through reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. Several chemical systems have been investigated for their efficacy in dechlorinating PCBs, with notable examples including zero-valent metals and catalyzed reactions.

Reductive Dechlorination with Zero-Valent Metals:

Zero-valent iron (ZVI) and other reactive metals have been extensively studied for the dechlorination of various organic pollutants, including PCBs. Nanoscale zero-valent iron (nZVI) has shown particular promise due to its high surface area and reactivity. The general mechanism involves the oxidation of the metal (e.g., Fe⁰ to Fe²⁺) and the transfer of electrons to the PCB molecule, leading to the cleavage of a C-Cl bond and the subsequent abstraction of a hydrogen atom from a proton source, such as water.

While specific studies on the chemical dechlorination of PCB 200 are limited, research on other highly chlorinated congeners provides insights into the expected pathways. The dechlorination process is not random; the position of the chlorine atoms on the biphenyl rings significantly influences their susceptibility to removal. Generally, chlorine atoms in the meta and para positions are more readily removed than those in the ortho positions. This is attributed to lower bond dissociation energies and reduced steric hindrance for the meta and para chlorines.

Catalytic Dechlorination:

To enhance the rate and efficiency of dechlorination, catalysts are often employed. Bimetallic systems, such as palladium-coated iron (Pd/Fe) or magnesium (Pd/Mg), have demonstrated high catalytic activity. upb.ro In these systems, the primary metal (e.g., iron or magnesium) acts as the electron donor, while the palladium catalyst facilitates the transfer of electrons and the reaction with hydrogen. upb.ro The presence of palladium can significantly accelerate the dechlorination process, even at ambient temperatures. researchgate.net

Catalytic hydrodechlorination, which utilizes a catalyst and a source of hydrogen, is another effective method. acs.orgnih.gov This process can transform PCBs into biphenyl and hydrochloric acid under specific temperature and pressure conditions. acs.org For instance, studies on commercial dielectric oils containing a mix of PCBs, including hepta- to nonachlorobiphenyls, have shown that near-complete hydrodechlorination can be achieved at elevated temperatures (e.g., 350°C) in the presence of a sulfided Ni-Mo catalyst. acs.org

The following table summarizes findings from various chemical dechlorination studies on PCBs, providing a glimpse into the conditions and outcomes, which can be extrapolated to understand the potential degradation of this compound.

Table 1: Research Findings on Chemical Dechlorination of Polychlorinated Biphenyls

| Catalyst/Reagent | PCB Congener(s) | Reaction Conditions | Key Findings & Dechlorination Products |

| Nanoscale Zero-Valent Nickel-Iron (NZVNI) | 2,3,4,5-Tetrachlorobiphenyl | Room temperature, 8-week incubation in water and methanol (B129727)/water solution. | Dechlorination occurred with preferential removal of the meta chlorine, followed by para and then the other meta chlorine. |

| Palladium/Iron (Pd/Fe) Bimetallic Particles | 2,2',4,5,5'-Pentachlorobiphenyl | Batch experiments in soil, ambient temperature. | Effective dechlorination was observed, influenced by reaction time, Pd loading, and pH. The degradation followed pseudo-first-order kinetics. researchgate.net |

| Palladium-coated Magnesium (Pd/Mg) | PCB congeners BZ 3 and 170, Aroclor 1260 | 10% methanol in distilled water, rapid reaction times (minutes). | Over 90% removal of single congeners and 58% of Aroclor 1260. Stepwise dechlorination with ortho chlorines removed last. upb.ro |

| Zinc-impregnated Shrimp Shell | Various, including tetra-, penta-, hexa-, and heptachlorobiphenyls | 150-250°C, 1-4 hours reaction time. | Showed positive response for some congeners, with chlorine at the para position being easier to remove. Heptachlorobiphenyl showed no response. |

| Sulfided Ni-Mo Catalyst | Commercial dielectric oil (penta- to nonachlorobiphenyls) | 280-350°C, 50 bar H₂ pressure, batch reactor. | Near-complete hydrodechlorination to biphenyl and HCl at 350°C in approximately 200 minutes. acs.org |

Analytical Methodologies for Congener Specific Quantification of 2,2 ,3,3 ,4,5 ,6,6 Octachlorobiphenyl

Advanced Sample Preparation Techniques for Complex Environmental and Biological Matrices

Effective sample preparation is a foundational step in the analytical workflow. Its primary goals are to extract the target analytes from the sample matrix and remove interfering substances that could compromise the accuracy of the final measurement. cdc.govnih.gov The choice of technique depends on the nature of the sample matrix. researchgate.net

The initial step involves extracting the PCBs from the sample. For solid and semi-solid matrices like soil, sediment, and tissue, solid-liquid extraction (SLE) is commonly employed. For aqueous samples, liquid-liquid extraction (LLE) is a traditional and effective approach.

Soxhlet Extraction : This is a classic SLE technique that uses a continuous reflux of a solvent or solvent mixture (e.g., hexane (B92381)/acetone) to extract PCBs from a solid sample contained within a thimble. epa.govthermofisher.com It is a robust and exhaustive method, though it can be time-consuming and require large volumes of solvent. thermofisher.com An automated version, Automated Soxhlet Extraction (EPA Method 3541), offers a more streamlined process. federalregister.govfederalregister.gov

Pressurized Liquid Extraction (PLE) : Also known as Accelerated Solvent Extraction (ASE), this modern SLE technique uses elevated temperatures and pressures to extract analytes more rapidly and with significantly less solvent than traditional methods. thermofisher.comnih.gov A mixture of hexane and acetone (B3395972) is often used to extract PCBs from solid samples like soil. researchgate.net PLE can be automated and is suitable for a variety of environmental matrices. thermofisher.comnih.gov

Liquid-Liquid Extraction (LLE) : For aqueous samples, LLE (e.g., EPA Method 3510C) uses a separatory funnel to partition organic compounds like PCBs from the water into an immiscible organic solvent. federalregister.govstuba.sk This method is effective but can be labor-intensive and prone to emulsion formation.

Solid-Phase Extraction (SPE) : SPE (e.g., EPA Method 3535A) is an alternative for aqueous samples where analytes are adsorbed onto a solid sorbent material packed in a cartridge. nih.govfederalregister.govoup.com Interfering compounds are washed away, and the target analytes are then eluted with a small volume of solvent. nih.gov This technique reduces solvent consumption compared to LLE and can be automated.

Table 1: Comparison of Common Extraction Protocols for PCB Analysis

| Extraction Method | Matrix Type | Principle | Advantages | Disadvantages |

|---|---|---|---|---|

| Soxhlet Extraction | Solid, Semi-solid | Continuous solid-liquid extraction with a refluxing solvent. epa.gov | Robust, exhaustive, well-established. | Time-consuming, high solvent usage. thermofisher.com |

| Pressurized Liquid Extraction (PLE/ASE) | Solid, Semi-solid | Uses elevated temperature and pressure to accelerate solvent extraction. thermofisher.com | Fast, automated, low solvent consumption. thermofisher.comnih.gov | Requires specialized equipment. |

| Liquid-Liquid Extraction (LLE) | Aqueous | Partitions analytes between the aqueous sample and an immiscible organic solvent. federalregister.gov | Simple, effective for isolating organic compounds. federalregister.gov | Labor-intensive, can form emulsions, large solvent volume. stuba.sk |

| Solid-Phase Extraction (SPE) | Aqueous | Analytes are adsorbed onto a solid sorbent, washed, and then eluted. nih.govnih.gov | Low solvent use, can be automated, high concentration factor. | Sorbent can be clogged by particulates. |

Following extraction, the resulting solution contains the target analytes along with a host of co-extracted materials, such as lipids (in biological samples) and other organic compounds, which can interfere with chromatographic analysis. cdc.govepa.gov Cleanup steps are therefore necessary to purify the extract. epa.gov

Lipid Removal : Biological tissues are rich in lipids, which must be removed as they can interfere with GC analysis. Common techniques include gel permeation chromatography (GPC), which separates compounds based on size, and destructive methods like shaking the extract with concentrated sulfuric acid. cdc.govnih.gov

Column Chromatography : Adsorption chromatography is widely used to separate PCBs from interfering compounds. The extract is passed through a column packed with an adsorbent material like silica (B1680970) gel, Florisil, or alumina (B75360). cdc.govnih.gov Different solvents are used to elute fractions containing different classes of compounds. For instance, a multi-layer column packed with acidified silica gel and basic alumina can effectively clean up extracts from fish samples. nih.gov Florisil has been shown to be an effective fat retainer in some PLE methods. nih.gov

Table 2: Common Adsorbents for Extract Cleanup in PCB Analysis

| Adsorbent | Application and Purpose | Citations |

|---|---|---|

| Silica Gel | General purpose cleanup to remove polar interferences. Often modified with sulfuric acid to retain and destroy lipids and other oxidizable compounds. | cdc.govnih.govnih.gov |

| Florisil | A magnesium-silicate gel used to separate PCBs from chlorinated pesticides and remove lipids. | cdc.govnih.govnih.gov |

| Alumina | Used in combination with silica gel for fractionation and removal of interferences. | nih.govnih.gov |

High-Resolution Chromatographic and Spectrometric Detection Methods

After extraction and cleanup, the purified sample is analyzed using instrumental techniques that separate the individual PCB congeners and provide quantitative data.

GC-MS is a powerful technique for the analysis of semi-volatile compounds like PCBs. thermofisher.com High-resolution capillary gas chromatography (HRGC) provides the necessary separation for many of the 209 possible PCB congeners. cdc.gov

GC-MS/MS, or tandem mass spectrometry, offers a significant advantage in selectivity over single quadrupole GC-MS. thermofisher.com In this technique, a specific precursor ion for the analyte is selected in the first mass spectrometer, fragmented, and then a specific product ion is monitored in the second mass spectrometer. This process, often performed in multiple reaction monitoring (MRM) mode, drastically reduces background noise from the sample matrix. nih.govchrom-china.com This enhanced selectivity allows for more reliable identification and quantification of target compounds at very low concentrations, even in highly complex samples. nih.govshimadzu.comwaters.com For example, a method for analyzing 20 PCB congeners in fish samples utilized GC-MS/MS in MRM mode to ensure accurate quantification. nih.govchrom-china.com

The gas chromatograph with an electron capture detector (GC-ECD) is another widely used technique for analyzing PCBs. The ECD is extremely sensitive to electronegative compounds, which includes halogenated substances like PCBs. measurlabs.comscioninstruments.com This makes GC-ECD capable of detecting PCBs at very low (parts-per-billion) levels. tdi-bi.com

However, the ECD is a non-specific detector; it responds to any electron-capturing compound that elutes from the GC column. measurlabs.com This can lead to false positives or overestimated concentrations if an interfering compound co-elutes with a target PCB congener. To mitigate this, a dual-column confirmation analysis is often required, where the sample is analyzed on two different GC columns with dissimilar stationary phases to confirm the identity and concentration of the analytes. tdi-bi.comgcms.cz

Isotope dilution mass spectrometry (IDMS) is considered the gold standard for the accurate quantification of PCBs. nih.govnih.gov This method involves adding a known quantity of an isotopically labeled version of the target analyte (e.g., ¹³C₁₂-2,2',3,3',4,5',6,6'-Octachlorobiphenyl) to the sample prior to extraction. oup.com This labeled compound serves as an internal standard.

Because the labeled standard has nearly identical chemical and physical properties to its native counterpart, it behaves the same way throughout the extraction, cleanup, and analysis procedures. Any loss of analyte during sample preparation will be matched by a proportional loss of the labeled standard. cdc.gov By using a mass spectrometer to measure the final ratio of the native congener to its labeled analog, the initial concentration of the native analyte in the sample can be calculated with high accuracy, effectively correcting for procedural losses. nih.govchrom-china.comrsc.org This approach is a key component of definitive regulatory methods such as EPA Method 1668 for the analysis of PCB congeners. cdc.govesslabshop.com

Development and Validation of Certified Reference Materials for 2,2',3,3',4,5',6,6'-Octachlorobiphenyl

The accurate and reliable quantification of this compound (PCB-201) in various matrices is fundamentally dependent on the availability of high-quality Certified Reference Materials (CRMs). CRMs are highly characterized and homogenous materials with established property values, accompanied by an uncertainty budget, which serve as a benchmark for method validation, calibration, and quality control in analytical laboratories.

The development of a CRM for a specific PCB congener like PCB-201 is a meticulous process. It begins with the synthesis of the pure compound, followed by rigorous purification to achieve a very high degree of chemical purity. The identity and purity of the material are confirmed using multiple analytical techniques. The final material is then prepared as a solution in a suitable solvent, such as isooctane, at a precisely known concentration.

Validation and certification are the most critical stages. This process is often performed under the scope of accreditation to international standards, such as ISO 17034, which specifies the general requirements for the competence of reference material producers. lgcstandards.com The certified concentration value is typically determined through an inter-laboratory comparison study involving a network of competent laboratories or by using one or more primary methods of measurement. Companies like LGC Standards and AccuStandard provide such CRMs for individual PCB congeners, including various octachlorobiphenyls. lgcstandards.comaccustandard.comaccustandard.com These commercially available standards are sold as certified solutions with a specified concentration and associated uncertainty, ensuring traceability and comparability of analytical results across different laboratories and studies.

The use of these CRMs is indispensable for any laboratory conducting congener-specific PCB analysis. They are used to create calibration curves, which are essential for converting the instrumental signal (e.g., peak area in a chromatogram) into a concentration. nv.gov Furthermore, they are used as spiking standards to assess the recovery of the analytical method and to prepare quality control samples that are analyzed alongside environmental samples to monitor the ongoing performance and validity of the analytical process. nv.gov The availability of CRMs for congeners such as this compound underpins the generation of high-quality, comparable data required for environmental monitoring and risk assessment.

Challenges in Congener-Specific Analysis of Octachlorobiphenyl Isomers in Environmental Samples

The congener-specific analysis of octachlorobiphenyls, including this compound, in environmental samples presents significant analytical challenges. Environmental samples (e.g., soil, sediment, biota) are inherently complex, containing a multitude of potential interferences that can complicate the detection and quantification of target analytes.

One of the foremost challenges is the chromatographic separation of the 209 possible PCB congeners. nv.gov Many congeners have very similar physicochemical properties, leading to co-elution on gas chromatography (GC) columns. researchgate.net Octachlorobiphenyls, due to their high degree of chlorination, have numerous isomers. Separating a specific congener like PCB-201 from other co-eluting congeners and matrix components requires high-resolution capillary or multi-dimensional gas chromatography techniques. cdc.govnau.edu For instance, dual-column GC systems are often employed to achieve better separation and provide confirmation of the analyte's identity. nv.gov

Another major difficulty arises from matrix effects. Environmental extracts often contain a complex mixture of lipids, hydrocarbons, and other persistent organic pollutants that can interfere with the analysis. These matrix components can suppress or enhance the detector signal, leading to inaccurate quantification. cdc.gov Therefore, extensive and multi-step cleanup procedures are mandatory to remove these interferences before instrumental analysis. cdc.gov These cleanup steps, however, can introduce their own challenges, including the potential for analyte loss.

The accurate quantification of individual congeners is also a hurdle. The PCB patterns found in the environment are often significantly altered from the original commercial Aroclor mixtures due to processes like weathering, volatilization, and biotransformation. cdc.gov This makes quantification based on Aroclor standards unreliable. Congener-specific quantification using isotope-labeled internal standards and certified reference materials is the preferred approach for accuracy. epa.gov However, this requires sophisticated and expensive instrumentation, such as high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS), to achieve the necessary selectivity and sensitivity, especially for trace-level analysis. cdc.gov

Finally, ensuring the representativeness of the analyzed sample and validating the entire analytical method are critical challenges. This includes everything from sample collection and storage to extraction, cleanup, and instrumental analysis, with strict quality assurance and quality control (QA/QC) protocols being essential to generate reliable and defensible data. nih.gov

| Challenge | Description | Mitigation Strategy |

| Co-elution | Multiple PCB congeners and matrix components elute from the GC column at the same time, resulting in overlapping chromatographic peaks. researchgate.net | Use of high-resolution capillary columns, dual-column GC systems, or multidimensional gas chromatography (GCxGC). nv.govnau.edu |

| Matrix Interference | Complex sample matrices (e.g., lipids, humic acids) can interfere with the detection and quantification of target analytes. cdc.gov | Extensive sample cleanup procedures (e.g., liquid-liquid extraction, column chromatography) and the use of selective detectors like mass spectrometers. cdc.govepa.gov |

| Quantification Accuracy | Environmental weathering and metabolism alter PCB congener profiles, making quantification against commercial Aroclor standards inaccurate. cdc.gov | Congener-specific quantification using isotope dilution methods and Certified Reference Materials (CRMs). epa.gov |

| Sensitivity | Achieving low detection limits required for trace analysis of PCBs in many environmental and biological samples. | Use of highly sensitive detectors such as Electron Capture Detectors (ECD) or High-Resolution Mass Spectrometry (HRMS). cdc.gov |

| Method Validation | Ensuring the entire analytical procedure is fit for purpose, from sampling to final analysis, and produces accurate and reproducible results. | Rigorous quality assurance/quality control (QA/QC) procedures, including method blanks, spiked samples, and analysis of CRMs. nv.govnih.gov |

Mechanistic Ecotoxicology of 2,2 ,3,3 ,4,5 ,6,6 Octachlorobiphenyl

Non-AhR Mediated Molecular and Cellular Interactions

The significant biological activities of PCB 198 and other non-coplanar congeners are mediated through mechanisms entirely independent of the AhR. epa.govnih.gov These alternative pathways are the focus of current research and include disruption of intracellular signaling, induction of different sets of metabolic enzymes, and modulation of endocrine function through various means. nih.govoup.com

Non-coplanar PCBs, including congeners structurally similar to PCB 198, have been shown to interfere with critical intracellular signaling pathways, particularly in the nervous system. A primary mechanism involves the disruption of calcium homeostasis. oup.com Some non-coplanar PCBs can directly interact with and alter the function of ryanodine (B192298) receptors, which are intracellular calcium release channels crucial for neuronal function. oup.comendocrinedisruption.org This can lead to uncontrolled increases in intracellular calcium concentrations, triggering a cascade of downstream effects.

Furthermore, these congeners are known to induce oxidative stress by increasing the production of reactive oxygen species (ROS). nih.govnih.gov This can lead to cellular damage and trigger apoptotic (programmed cell death) pathways in neuronal cells. mdpi.comnih.gov Non-dioxin-like PCBs have also been shown to interfere with other signaling pathways, such as those involving protein kinase C (PKC) and the nuclear factor-kappa B (NF-κB) pathway, which can impact immune cell function. oup.comoup.com Recent studies also point to PCBs as "signalling disrupting chemicals" that can downregulate a significant portion of the hepatic kinome, affecting pathways like insulin (B600854) and leptin signaling. nih.gov

While PCB 198 does not significantly induce CYP1A enzymes due to its inability to activate the AhR, it can induce other families of cytochrome P450 enzymes. This induction occurs through the activation of different nuclear receptors, namely the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR). nih.govoup.com These receptors act as sensors for foreign chemicals and regulate the expression of genes involved in their metabolism, including enzymes from the CYP2B and CYP3A families. nih.gov

Highly chlorinated, non-coplanar PCBs are known to be potent activators of rodent PXR and CAR. nih.govnih.gov This leads to the induction of CYP2B and CYP3A enzymes, a response often referred to as "phenobarbital-like" induction. oup.com However, a significant species-specific difference exists. Certain highly chlorinated PCBs that are potent activators of rodent PXR have been found to act as antagonists of the human ortholog, the Steroid and Xenobiotic Receptor (SXR), also known as PXR. nih.gov This means that in humans, exposure to these compounds might not induce, but rather inhibit, the SXR-mediated detoxification pathways, potentially blunting the body's ability to clear other xenobiotics and endogenous compounds. nih.gov

| PCB Class | Primary Receptor Target | Induced CYP450 Families | Example Congener |

|---|---|---|---|

| Dioxin-Like (e.g., PCB 126) | AhR | CYP1A, CYP1B | PCB 126 |

| Non-Dioxin-Like (e.g., PCB 198) | CAR/PXR (SXR in humans) | CYP2B, CYP3A | PCB 198 |

PCBs are widely recognized as endocrine-disrupting chemicals (EDCs), and non-coplanar congeners like PCB 198 contribute to this activity through non-AhR mediated mechanisms. endocrinedisruption.orgoup.com A major target is the thyroid hormone system. nih.govnih.gov While the exact mechanisms are complex and not fully elucidated, non-coplanar PCBs have been shown to lower circulating levels of thyroid hormones. This may occur through various means, including competition with the natural hormone thyroxine (T4) for binding sites on transport proteins like transthyretin, or by enhancing the metabolism and clearance of thyroid hormones through the induction of hepatic enzymes. nih.gov

In addition to thyroid disruption, non-coplanar PCBs have been implicated in altering other endocrine functions. Some congeners have demonstrated estrogenic or anti-estrogenic activity through interactions with estrogen receptors. acs.org They can also interfere with neuroendocrine systems by affecting the synthesis and regulation of neurotransmitters such as dopamine. oup.comnih.gov These diverse interactions with the endocrine system highlight the complex toxicological profile of non-coplanar PCBs, which extends far beyond the classical dioxin-like pathway.

Quantitative Structure Activity Relationships Qsars and Predictive Modeling for 2,2 ,3,3 ,4,5 ,6,6 Octachlorobiphenyl

Development of QSAR Models for Environmental Persistence

Environmental persistence refers to the length of time a chemical remains in a particular environment before being broken down. nih.gov It is often quantified by the chemical's half-life (t1/2) in media such as water, soil, or sediment. nih.govresearchgate.net QSAR models are increasingly used to estimate this persistence, reducing the need for extensive and costly experimental testing. europa.euresearchgate.net

Research has focused on developing robust QSAR models for the half-lives of various chemicals, including polychlorinated biphenyls (PCBs). researchgate.net These models are built using statistical methods like multiple linear regression and machine learning techniques such as counter-propagation artificial neural networks. researchgate.net For PCBs, key findings from QSAR studies indicate that:

Binding Free Energy: A positive correlation exists between the binding free energy of a PCB and its environmental half-life. nih.gov Higher binding free energy suggests greater persistence. nih.gov

Molecular Descriptors: The number of chlorine atoms is a critical descriptor in predicting the half-life of PCBs in humans. researchgate.net Generally, higher chlorination contributes to greater persistence. nih.gov

Model Performance: Modern QSAR models for environmental half-life show strong predictive power, with coefficients of determination (R²) often exceeding 0.80 for both training and validation sets. researchgate.net

Table 1: QSAR Models and Parameters for Predicting Environmental Persistence of PCBs

| Model Type/Technique | Key Molecular Descriptors | Predicted Endpoint | Key Finding | Citations |

| 3D-QSAR & Molecular Docking | Binding Free Energy | Half-life (t1/2) | The binding free energy is positively correlated with t1/2, indicating that stronger binding leads to greater persistence. | nih.gov |

| Density Functional Theory (DFT) | Number of Chlorine Atoms, Sum of Atomic Charges | Half-life in Humans | The number of chlorine atoms is a key discriminator for predicting the elimination rate of PCBs in humans. | researchgate.net |

| Counter-Propagation Artificial Neural Network (CP-ANN) | Various VEGA descriptors | Half-life in Water, Soil, Sediment | These models provide reliable estimates and can outperform older, fragment-based approaches. | researchgate.net |

| Weighted k-Nearest Neighbor (k-NN) | Mechanistically interpretable descriptors (e.g., from PaDEL) | Biodegradability Half-Life | Open-source, OECD-compliant models (OPERA) can be used for regulatory purposes to predict environmental fate. | d-nb.info |

QSARs for Bioaccumulation and Biotransformation Potential

Bioaccumulation is the process by which chemicals accumulate in living organisms, leading to concentrations higher than those in the surrounding environment. nih.gov This is measured by the bioconcentration factor (BCF) or bioaccumulation factor (BAF). nih.govut.ee Biotransformation, or metabolism, can alter a chemical's structure, affecting its bioaccumulation and toxicity. nih.gov

QSAR models are widely used to predict the bioaccumulation potential of PCBs, which are known for their tendency to accumulate in the food chain due to their high lipophilicity. nih.govut.ee For a highly chlorinated congener like PCB 198, these models are particularly relevant.

Key Predictors: The logarithm of the octanol-water partition coefficient (log KOW) is a fundamental descriptor for predicting bioaccumulation, as it measures a chemical's hydrophobicity. sfu.caijates.com QSARs based on log KOW can identify chemicals with a high potential for bioaccumulation. sfu.ca

Modeling Techniques: Methods like Comparative Molecular Field Analysis (CoMFA) have proven effective in developing robust QSAR models for PCB bioconcentration factors. nih.gov One study using CoMFA found a high correlation coefficient (R²) of 0.926 for its model. nih.gov

Biotransformation: While highly chlorinated PCBs are generally resistant to degradation, they can be metabolized into other compounds, such as hydroxylated (OH-) and methyl sulfone (MeSO2-) metabolites. researchgate.netnih.gov QSARs can be combined with models of transformation pathways to evaluate the risks posed not only by the parent compound but also by its degradation products. nih.gov

Table 2: Research Findings on QSAR Models for PCB Bioaccumulation

| Study Focus | Modeling Approach | Key Descriptors | Finding/Conclusion | Citations |

| BCF of 58 PCBs | CoMFA, DFT, PCS | Electrostatic Descriptors | Electrostatic fields play a more significant role than steric fields in determining the BCF of PCBs. The CoMFA model showed high predictive ability. | nih.gov |

| BAF in Carp | Molcode QSAR | Highest e-n attraction (AM1) for C-Cl bonds, Max bonding contribution of one MO (AM1) | The model demonstrated good predictive power for the bioaccumulation of PCBs in the aquatic food chain. | ut.ee |

| General Bioaccumulation | Mechanistic Food Web Model | log KOW | Chemicals with a log KOW between 4.0 and 12.2 are likely to have BAFs greater than 5000 if not significantly metabolized. | sfu.ca |

| Environmental Risk of Transformation Products | 3D-QSAR | Molecular Structure | The environmental risks (including bioconcentration) of PCB transformation products can sometimes be greater than the parent compound. | nih.govresearchgate.net |

Predictive Models for Mechanistic Toxicological Endpoints

Predictive models are essential for understanding the mechanisms through which chemicals like PCB 198 exert toxic effects. nih.gov These models go beyond predicting a single value (like LD50) to forecast interactions with specific biological pathways and potential organ-specific toxicity. nih.govmdpi.com Machine learning and other advanced computational methods are increasingly used for this purpose. nih.govnih.gov

For PCBs, toxicological models often focus on endpoints related to their activity as endocrine disruptors and their interaction with cellular receptors. nih.govnih.gov

Modeling Approaches: Machine learning algorithms such as Naïve Bayes (NB), Support Vector Machines (SVM), and Random Forests (RF) have been used to build classification models that predict human organ toxicity based on chemical structure and bioactivity data. nih.gov

Toxicological Endpoints: QSAR models have been developed to evaluate a range of toxicities, including phytotoxicity, estrogenic activity, and immunotoxicity. nih.govnih.gov For example, some PCBs have been shown to impair macrophage response to pathogens by inhibiting the NF-κB signaling pathway. nih.gov

Receptor Binding: A key toxic mechanism for some PCBs is binding to the Aryl hydrocarbon receptor (AhR). nih.gov However, specific binding to other proteins, such as a cytosolic protein in the rat liver, has also been identified for non-coplanar PCBs, and this binding can be competed for by thyroid hormones. nih.gov Predictive models can help identify which congeners are likely to engage in these interactions.

Table 3: Examples of Predictive Models for Toxicological Endpoints of PCBs

| Model/Platform | Target Endpoint | Methodology | Relevance to PCB 198 | Citations |

| Human Organ Toxicity Models | Endocrine, Musculoskeletal, Liver, Nerve Toxicity, etc. | Machine Learning (SVM, Naïve Bayes) using chemical structure (ECFP4) and assay data | Provides a framework for predicting the potential organ-specific toxicities of PCB 198 based on its structural features. | nih.gov |

| 3D-QSAR for Biotoxicity | Phytotoxicity, Estrogen Interference | CoMFA | Can evaluate the toxicity of PCB 198 and its potential environmental transformation products. | nih.gov |

| Mechanistic Models | Immune System Impairment (NF-κB pathway inhibition) | In vitro studies on indicator PCBs | Suggests potential pathways (e.g., immunotoxicity) that could be modeled for PCB 198 to predict its biological interactions. | nih.gov |

| Ligand-Receptor Interaction QSAR | Binding affinity to cellular receptors | Multiple Linear Regression | Helps explain toxicity based on the structural features that govern binding to biological targets. | nih.govresearchgate.net |

Structural Features Influencing PCB 198's Environmental Behavior and Biological Interactions

The environmental fate and biological activity of PCB 198 are dictated by its unique molecular structure. The number and position of its eight chlorine atoms determine its physical, chemical, and toxicological properties.

High Degree of Chlorination: With eight chlorine atoms, PCB 198 is a highly chlorinated congener. This high chlorine content is the primary reason for its low water solubility, high lipophilicity (hydrophobicity), and strong resistance to environmental and metabolic degradation. nih.gov These factors contribute directly to its high potential for environmental persistence and bioaccumulation. nih.govut.ee

Ortho-Substitution Pattern: PCB 198 has four chlorine atoms in the ortho positions (2, 2', 6, and 6'). This substitution pattern forces the two biphenyl (B1667301) rings to rotate relative to each other, resulting in a non-coplanar, or non-planar, three-dimensional structure. This feature is critical because it generally reduces the molecule's ability to bind to the Aryl hydrocarbon receptor (AhR), meaning it is classified as a "non-dioxin-like" PCB. nih.gov

Electronic Properties and Hydrophobicity: QSAR studies have consistently shown that descriptors related to the electronic nature of the molecule are critical for predicting its activity. nih.gov For PCBs, properties like electronegativity (σ), hydrophobicity (π), and the potential for hydrogen bonding (HB) are key parameters in models of ligand-receptor interactions and toxicity. nih.govresearchgate.net The distribution of electron density across the molecule, influenced by the eight chlorine atoms, governs its interactions with biological targets. ut.eenih.gov

Table 4: Key Structural Features of PCB 198 and Their Influence

| Structural Feature | Description | Influence on Behavior and Interactions | Citations |

| High Chlorination | Eight chlorine atoms attached to the biphenyl skeleton. | Increases lipophilicity (log KOW), leading to high persistence and bioaccumulation potential. | nih.govut.ee |

| Non-Coplanar Geometry | Four ortho-substituted chlorines (positions 2, 2', 6, 6') cause steric hindrance, twisting the biphenyl rings. | Reduces binding affinity for the AhR, classifying it as a non-dioxin-like PCB. Influences interactions with other specific binding proteins. | nih.govnih.gov |

| Electrostatic Fields | The distribution of partial charges on atoms and bonds within the molecule. | Found to be a significant descriptor in QSAR models for predicting bioconcentration factors (BCFs). | nih.gov |

| Hydrophobicity (π) & Electronegativity (σ) | Physicochemical properties derived from the overall structure. | Shown to be highly correlated with receptor binding affinity and toxicity in regression models for related PCBs. | nih.govresearchgate.net |

Remediation and Mitigation Strategies for Octachlorobiphenyl Contamination

In Situ Bioremediation Approaches

In situ bioremediation harnesses the metabolic capabilities of microorganisms to degrade or transform contaminants within the soil or sediment, offering a potentially cost-effective and less disruptive alternative to traditional excavation and disposal methods.

Enhanced Anaerobic Dechlorination Techniques

Under anaerobic conditions, microbial reductive dechlorination is a critical pathway for the breakdown of highly chlorinated PCBs like octachlorobiphenyls. This process involves the sequential removal of chlorine atoms from the biphenyl (B1667301) structure, which reduces the toxicity of the congeners and often makes them more susceptible to subsequent aerobic degradation. nih.gov

Research has demonstrated that microbial enrichment cultures can effectively dechlorinate various octachlorobiphenyl congeners. epa.gov The predominant dechlorination patterns observed involve the removal of meta- and para-positioned chlorines. epa.gov The extent of dechlorination can vary significantly depending on the specific congener and the microbial consortium present. For instance, in one study, the dechlorination of congener 2,3,4,5,6,2',4',5'-octachlorobiphenyl reached 38% over a 16-week period. epa.gov

Enhancement of anaerobic dechlorination can be achieved through several strategies:

Bioaugmentation: This involves the introduction of specific microorganisms or microbial consortia known for their potent PCB-dechlorinating capabilities. Strains of Dehalococcoides and other members of the Chloroflexi phylum have been identified as key players in the reductive dechlorination of PCBs. researchgate.net

Biostimulation: This strategy focuses on modifying the subsurface environment to stimulate the activity of indigenous dechlorinating bacteria. This can include the addition of electron donors (e.g., acetate, lactate), nutrients, and other amendments to create favorable conditions for microbial activity. nih.govfrontiersin.org The application of a low-voltage electric field, known as bioanode stimulation, has also been shown to markedly enhance the dechlorination of tetrachlorobiphenyls by promoting the growth of electrochemically active and dechlorinating bacteria. frontiersin.org

Combined Approaches: The use of amendments like granular activated carbon can serve a dual purpose by sequestering PCBs, thereby reducing their immediate bioavailability and risk, while also providing a surface for the delivery and growth of PCB-degrading microorganisms. clu-in.org

Aerobic Biodegradation Enhancement Strategies

Aerobic biodegradation of PCBs is typically effective for less chlorinated congeners. Highly chlorinated PCBs like 2,2',3,3',4,5',6,6'-octachlorobiphenyl are generally resistant to aerobic attack. However, aerobic processes are crucial for the complete mineralization of the less chlorinated daughter products resulting from anaerobic dechlorination. Therefore, a sequential anaerobic-aerobic approach is often considered the most effective bioremediation strategy for sites contaminated with highly chlorinated PCB mixtures. nih.gov

Strategies to enhance the aerobic phase of PCB biodegradation include:

Bioaugmentation with Aerobic Bacteria: Inoculating contaminated soil with potent aerobic PCB-degrading bacteria, such as strains of Rhodococcus, Microbacterium, and Sphingomonas, can significantly accelerate the degradation of lower chlorinated congeners. researchgate.netregenesis.com Bioaugmentation with a consortium of Rhodococcus ruber P25 and Microbacterium sp. B51 resulted in up to 96.4% removal of a commercial PCB mixture in industrial soil within 90 days. researchgate.net

Surfactant Addition: The bioavailability of hydrophobic compounds like PCBs is a major limiting factor in their biodegradation. Surfactants, both biological (biosurfactants) and synthetic, can increase the solubility and desorption of PCBs from soil and sediment particles, making them more accessible to microorganisms. regenesis.com The addition of biosurfactants such as rhamnolipid and sophorolipid (B1247395) has been shown to enhance the degradation of hexachlorocyclohexane (B11772) (HCH) isomers by up to 30-50%. regenesis.com

Phytoremediation: Certain plants can enhance the degradation of PCBs in the rhizosphere (the soil region around plant roots). Plants can release exudates that stimulate the growth and activity of PCB-degrading microorganisms and can also help to increase the bioavailability of the contaminants. frontiersin.org

Chemical Dechlorination and Transformation Technologies

Chemical methods offer an alternative for the degradation of highly chlorinated biphenyls, often achieving faster transformation rates than biological processes.

Reductive Dechlorination Using Zero-Valent Metals

Zero-valent metals (ZVMs), particularly zero-valent iron (ZVI), have been extensively studied for the reductive dechlorination of a wide range of chlorinated organic compounds, including PCBs. researchgate.net In this process, the metal acts as an electron donor, leading to the replacement of chlorine atoms with hydrogen.

The effectiveness of ZVMs can be significantly enhanced through the creation of bimetallic systems, where a catalytic metal such as palladium, nickel, or silver is deposited on the surface of the primary metal (e.g., iron or zinc). nih.govbenthamopenarchives.com Palladized iron (Pd/Fe) and palladized zinc (Pd/Zn) have been shown to readily dechlorinate mono- and di-chlorinated biphenyls, while the plain metals were not active under the same conditions. nih.gov Nanoscale ZVM particles are particularly effective due to their high surface area and reactivity. nih.gov

A notable advancement in this area is the Activated Metal Treatment System (AMTS) developed by NASA. nasa.gov This technology utilizes a solvent solution containing an activated zero-valent metal that can be sprayed or wiped onto a painted surface. The solvent extracts the PCBs from the paint, and the activated metal then degrades them into benign by-products. This allows for in situ treatment without the need to remove the paint or dismantle the structure. nasa.gov

Advanced Oxidation Processes (AOPs) for Highly Chlorinated Biphenyls

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods that rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to oxidize and degrade organic pollutants. mdpi.com AOPs have the potential to completely mineralize PCBs to carbon dioxide, water, and mineral acids.

Common AOPs applicable to highly chlorinated biphenyls include:

Fenton and Photo-Fenton Reactions: These processes use hydrogen peroxide (H₂O₂) in the presence of ferrous ions (Fe²⁺) to generate hydroxyl radicals. The reaction is enhanced by the application of ultraviolet (UV) light (photo-Fenton). researchgate.net

UV-based Processes: The combination of UV light with oxidants like hydrogen peroxide (UV/H₂O₂) or ozone (UV/O₃) is a powerful method for generating hydroxyl radicals and degrading recalcitrant organic compounds. researchgate.netnih.gov

Sulfate (B86663) Radical-Based AOPs: Activation of persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻) with heat, UV light, or transition metals generates the sulfate radical (SO₄•⁻), another strong oxidant capable of degrading PCBs. nih.gov

The efficiency of AOPs is influenced by factors such as pH, temperature, and the presence of other organic and inorganic compounds in the matrix. researchgate.netnih.gov

Physical Sequestration and Containment Methods

In situations where the complete destruction of PCBs is not feasible or cost-effective, physical sequestration and containment methods are employed to minimize the risk of exposure and migration of the contaminants.